3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a dihydrobenzo[b][1,4]dioxin ring, a phenyl ring, and an imidazo[2,1-b][1,3]thiazin ring. The presence of these functional groups suggests that the compound could have interesting chemical properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Without specific information, it’s difficult to predict the exact reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined experimentally or predicted based on the compound’s structure .Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
Research by Ilyasov et al. (2020) explores the ABTS/PP decolorization assay, a method used to evaluate antioxidant capacity, emphasizing the importance of understanding reaction pathways for accurate antioxidant capacity assessment. This research highlights the complexity of assessing antioxidant activities in compounds potentially related to the query compound, suggesting a framework for evaluating similar structures' antioxidant properties (Ilyasov et al., 2020).
Therapeutic Versatility of Related Structures
Shareef et al. (2019) provide a comprehensive review of the pharmacological activities of imidazo[2,1-b]thiazole derivatives, underscoring their versatility and potential in developing new therapeutic agents. This work outlines the broad spectrum of pharmacological activities exhibited by compounds within this structural family, suggesting potential research directions for the compound and its derivatives (Shareef et al., 2019).
Environmental and Health Assessment of Related Brominated Compounds
Research by Mennear and Lee (1994) on polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs and PBDFs) discusses the environmental occurrence, production during combustion, and associated health effects of these brominated compounds. This review may provide context for the environmental and toxicological considerations relevant to the synthesis and use of the query compound, especially given its bromide component (Mennear & Lee, 1994).
Safety and Hazards
Future Directions
Mechanism of Action
Target of action
The compound contains a benzodioxin moiety, which is found in many biologically active compounds. Compounds containing this moiety have been identified as anti-hepatotoxic , anti-inflammatory , anti-helmintic, anti-arthritic, and antioxidant . Therefore, it’s possible that “3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide” might interact with similar targets.
Pharmacokinetics
Sulfonamides, a class of compounds that this molecule belongs to, are generally well absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-4-ium;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N2O2S.BrH/c1-2-5-16(6-3-1)22-14-17(21-9-4-12-25-20(21)22)15-7-8-18-19(13-15)24-11-10-23-18;/h1-3,5-8,13-14H,4,9-12H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYUEWZNYTWGPX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=C(N(C=C2C3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5)SC1.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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